molecular formula C8H9ClFNO B8319597 4-Chloro-3-fluoro-2-(2-hydroxyethyl)aniline

4-Chloro-3-fluoro-2-(2-hydroxyethyl)aniline

Cat. No. B8319597
M. Wt: 189.61 g/mol
InChI Key: LHEYUGWDPUOVMB-UHFFFAOYSA-N
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Patent
US05399553

Procedure details

4.8 g of iron powder and 0.45 ml of concentrated hydrochloric acid were added to a mixture solvent of 50 ml of water and 10 ml of ethanol, and the solution was heated at 80°-90° C. 6.69 g (31 mmol) of 4-chloro-3-fluoro-2-(2-hydroxyethyl)nitrobenzene was added to the solution through 10 minutes, and the solution was heated for 1 hour as was. After air-cooling, 100 ml of ethyl acetate was added to the solution, and insoluble matter was filtered. The organic layer was separated and was washed with aqueous 10% sodium hydrogen carbonate solution. After drying over magnesium sulfate, the solvent was removed by distillation to obtain 4.68 g of the subject compound (126) in a 80% yield.
Name
4-chloro-3-fluoro-2-(2-hydroxyethyl)nitrobenzene
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.O.C(O)C.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([CH2:16][CH2:17][OH:18])[C:8]=1[F:19]>[Fe].C(OCC)(=O)C>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([CH2:16][CH2:17][OH:18])[C:8]=1[F:19]

Inputs

Step One
Name
4-chloro-3-fluoro-2-(2-hydroxyethyl)nitrobenzene
Quantity
6.69 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])CCO)F
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4.8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 80°-90° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After air-cooling
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed with aqueous 10% sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(N)C=C1)CCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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